molecular formula C21H35N3O7 B7887765 1-[6-Amino-2-[(1-carboxy-3-phenylpropyl)amino]-1-oxohexyl]-2-pyrrolidinecarboxylic acid dihydrate

1-[6-Amino-2-[(1-carboxy-3-phenylpropyl)amino]-1-oxohexyl]-2-pyrrolidinecarboxylic acid dihydrate

Cat. No.: B7887765
M. Wt: 441.5 g/mol
InChI Key: CZRQXSDBMCMPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[6-Amino-2-[(1-carboxy-3-phenylpropyl)amino]-1-oxohexyl]-2-pyrrolidinecarboxylic acid dihydrate” is a structurally complex molecule featuring a pyrrolidinecarboxylic acid core modified with a hexyl chain bearing amino and carboxy-phenylpropyl substituents. Its empirical formula, derived from its IUPAC name, is approximately $ C{23}H{34}N3O7 $ (including two water molecules as dihydrate). Key structural features include:

  • A pyrrolidine ring with a carboxylic acid group at the 2-position.
  • A hexyl backbone with an amide bond ($ -NH-CO- $) and a primary amine ($ -NH_2 $) at the 6-position.
  • A phenylpropylcarboxy group linked via an amide bond, contributing aromaticity and hydrophobicity.
  • Dihydrate crystallization, suggesting moderate aqueous solubility.

Properties

IUPAC Name

1-[6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5.2H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRQXSDBMCMPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[6-Amino-2-[(1-carboxy-3-phenylpropyl)amino]-1-oxohexyl]-2-pyrrolidinecarboxylic acid dihydrate , commonly known as Lisinopril dihydrate , is a derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Lisinopril dihydrate has the following molecular characteristics:

  • Molecular Formula : C16H24N2O4
  • Molecular Weight : 308.37 g/mol
  • CAS Number : 83915-83-7

The compound's structure includes a pyrrolidine ring and an amino acid moiety, which contribute to its biological activity.

Lisinopril dihydrate functions primarily as an ACE inhibitor. By inhibiting the conversion of angiotensin I to angiotensin II, it leads to vasodilation and decreased blood pressure. This mechanism is crucial in managing conditions such as hypertension and heart failure.

Pharmacological Effects

  • Antihypertensive Effects : Clinical studies have demonstrated that Lisinopril effectively reduces systolic and diastolic blood pressure in patients with hypertension. It is often used as a first-line treatment due to its efficacy and safety profile.
  • Cardioprotective Properties : Research indicates that Lisinopril may have cardioprotective effects beyond blood pressure reduction, including improving cardiac output and reducing left ventricular hypertrophy in patients with heart failure.
  • Renal Protective Effects : Lisinopril has been shown to provide renal protection in diabetic patients by reducing proteinuria and slowing the progression of diabetic nephropathy.

Case Study 1: Hypertension Management

A clinical trial involving 200 patients with stage 1 hypertension assessed the efficacy of Lisinopril. Results showed a significant reduction in blood pressure after 12 weeks of treatment compared to placebo, highlighting its effectiveness in managing hypertension .

Case Study 2: Heart Failure

In a study involving patients with chronic heart failure, those treated with Lisinopril demonstrated improved exercise tolerance and quality of life metrics compared to those receiving standard care without ACE inhibitors. This underscores Lisinopril's role in enhancing patient outcomes in heart failure management .

Comparative Analysis of Biological Activity

Property/Effect Lisinopril Dihydrate Other ACE Inhibitors
Antihypertensive EfficacyHighModerate to High
Cardioprotective EffectSignificantVariable
Renal ProtectionStrongModerate
Side EffectsCough, hypotensionSimilar

Scientific Research Applications

Cardiovascular Disease Treatment

Lisinopril and its derivatives are primarily used to manage hypertension and heart failure. The mechanism involves the inhibition of ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in vasodilation, reduced blood pressure, and decreased workload on the heart.

Renal Protection

Research indicates that Lisinopril provides renal protective effects in diabetic patients by reducing glomerular hypertension and hyperfiltration. This is crucial in delaying the progression of diabetic nephropathy.

Case Study Insights

  • A study involving diabetic patients showed that those treated with Lisinopril exhibited a significant reduction in proteinuria compared to placebo groups, highlighting its nephroprotective properties.

Post-Myocardial Infarction Therapy

The compound is also utilized in post-myocardial infarction care to improve survival rates and reduce the risk of further cardiac events.

Clinical Findings

  • Clinical trials have demonstrated that early initiation of Lisinopril post-infarction significantly lowers mortality rates and improves left ventricular function.

Heart Failure Management

In patients with heart failure, Lisinopril has been shown to improve symptoms and quality of life while reducing hospitalizations related to heart failure exacerbations.

Research Evidence

  • A meta-analysis indicated that Lisinopril therapy led to a notable decrease in hospital readmissions for heart failure exacerbations.

Comparative Data Table

Application AreaMechanism of ActionKey Findings
HypertensionACE inhibitionSignificant reduction in blood pressure
Diabetic NephropathyReduces glomerular pressureDecreased proteinuria
Post-Myocardial InfarctionImproves hemodynamicsLower mortality rates
Heart FailureEnhances cardiac outputReduced hospitalizations

Comparison with Similar Compounds

Backbone and Heterocycles

  • The target compound employs a pyrrolidine ring, which enhances rigidity and mimics proline in peptide substrates. This contrasts with BI 605906’s thienopyridine core, which offers planar aromaticity for kinase binding, and the pyridine-imidazole system in the American Elements compound, which may favor metal coordination .

Functional Group Diversity

  • The amide and amine groups in the target compound resemble ACE inhibitors (e.g., lisinopril), which utilize similar motifs for zinc coordination in enzyme active sites. In contrast, BI 605906’s sulfonyl-piperidine and fluorine substituents likely enhance metabolic stability and target affinity in kinase inhibition .
  • The imidazole in the American Elements compound could enable pH-dependent solubility or histidine-like interactions in biological systems .

Pharmacological Hypotheses

  • Target Compound : Likely inhibits proteases via its peptide-like structure and carboxylic acid groups.
  • BI 605906 : May target inflammatory pathways (e.g., JAK/STAT) due to sulfonamide and heteroaromatic motifs common in kinase inhibitors .
  • American Elements Compound: Potential antimicrobial activity via imidazole-mediated membrane disruption .

Q & A

Q. What experimental design strategies are recommended to optimize the synthesis of this compound?

Utilize statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., temperature, solvent ratios, catalyst loading) that influence yield and purity. Response Surface Methodology (RSM) further optimizes these parameters, reducing the number of required experiments while maximizing output . Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict optimal reaction conditions before lab validation, enhancing efficiency .

Q. How can structural characterization be methodically performed for this compound?

Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D spectra (e.g., COSY, HSQC) to confirm backbone connectivity and stereochemistry.
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • XRD : Single-crystal X-ray diffraction resolves absolute configuration and hydrogen-bonding interactions in the dihydrate form.
  • HPLC : Monitor purity using reverse-phase columns with UV detection (e.g., C18, 254 nm) .

Q. What methods ensure the stability of the dihydrate form during storage?

Conduct accelerated stability studies under varying humidity (25–75% RH) and temperature (4–40°C) conditions. Use dynamic vapor sorption (DVS) to assess hygroscopicity and Karl Fischer titration to quantify water content. Store samples in desiccators with silica gel or under nitrogen atmosphere to prevent hydration/dehydration .

Advanced Research Questions

Q. How can discrepancies in reported reaction yields for this compound be resolved?

Perform systematic reproducibility studies by isolating variables such as:

  • Catalyst source : Compare palladium vs. copper catalysts in coupling reactions.
  • Solvent effects : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene).
  • Reaction time : Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation. Apply multivariate analysis to identify confounding factors and validate findings with triplicate experiments .

Q. What computational approaches elucidate the reaction mechanisms of key synthetic steps?

  • DFT Calculations : Map potential energy surfaces to identify transition states and rate-determining steps (e.g., amide bond formation).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • Machine Learning : Train models on existing reaction data to predict optimal conditions for novel derivatives. Cross-validate computational results with kinetic isotope effect (KIE) studies or isotopic labeling experiments .

Q. How can heterogeneous catalysis improve scalability of this compound’s synthesis?

Test immobilized catalysts (e.g., Pd/C or zeolite-supported reagents) in flow reactors to enhance recyclability and reduce metal leaching. Compare turnover numbers (TON) and frequencies (TOF) across batch vs. continuous-flow systems. Characterize spent catalysts via TEM/XPS to assess deactivation mechanisms .

Q. What strategies address low solubility in aqueous buffers for bioactivity assays?

  • Co-solvent Systems : Use DMSO/water gradients with ≤1% DMSO to maintain biocompatibility.
  • Prodrug Design : Introduce ester or phosphate groups at the carboxylic acid moiety for enhanced solubility.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (PLGA) .

Methodological Frameworks

Integrating computational and experimental data for mechanistic validation
Establish a feedback loop where experimental kinetic data refine computational models (e.g., adjusting DFT functionals), and simulation outcomes guide targeted experiments. For example, computational predictions of regioselectivity in fluoropyridine substitutions (e.g., at position 3 vs. 4) can be tested via 19F^{19}F-NMR monitoring .

Handling conflicting spectral data during structural elucidation

  • Case Study : If 1H^1H-NMR shows unexpected splitting patterns, re-examine diastereomerism or hydrate/anhydrate interconversion using variable-temperature NMR.
  • Resolution : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or MNova) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.